![molecular formula C26H23NO4 B2828937 (1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid CAS No. 2230803-36-6](/img/structure/B2828937.png)
(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
The compound you mentioned contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an extra bridge carbon . Fluorene derivatives are often used in organic synthesis due to their stability and unique chemical properties .
Synthesis Analysis
Fluorene can be oxidized to 9-fluorenones under ambient conditions in the presence of KOH in THF . This reaction is highly efficient and can yield fluorenones substituted with various groups .Molecular Structure Analysis
The fluorene moiety has a three-ring structure where two benzene rings are connected by a cyclopentane ring . The exact structure of your compound would depend on the positions and configurations of the substituents.Chemical Reactions Analysis
Fluorene and its derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that your compound can undergo would depend on the nature of the substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Fluorene and its derivatives generally have high thermal stability and exhibit unique optical properties .Scientific Research Applications
Structural and Conformational Analysis
Research has been conducted on the structure and conformation of cyclopropane derivatives, which are crucial for understanding the chemical behavior and potential applications of such compounds. For example, the study of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has provided valuable information on the spatial arrangement and electronic interactions within these molecules, which could be extrapolated to similar compounds (Korp, Bernal, & Fuchs, 1983).
Synthetic Applications
Cyclopropane derivatives are also significant in synthetic chemistry, serving as intermediates or building blocks for more complex molecules. Studies have shown that such compounds can undergo various chemical transformations, including ring-opening reactions, which are essential for synthesizing a wide range of chemical entities. For instance, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropane moiety have shown these compounds to be effective inhibitors of certain enzymes, highlighting their potential in medicinal chemistry (Boztaş et al., 2019).
Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles represents another significant area of research. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmacological applications, demonstrating the versatility and utility of cyclopropane derivatives in organic synthesis (Lifchits & Charette, 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29)/t22-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKYYUMIPCYFGO-XZOQPEGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
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